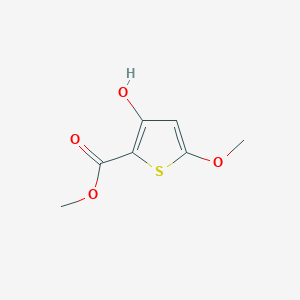

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯霉素琥珀酸钠是氯霉素的一种水溶性衍生物,氯霉素是一种广谱抗生素,最初是从链霉菌属细菌中分离出来的。 这种化合物主要用于治疗其他抗生素无效或禁忌的严重细菌感染 . 氯霉素琥珀酸钠因其可静脉注射的特点而备受重视,使其适用于急性及严重感染 .

准备方法

合成路线和反应条件: 氯霉素琥珀酸钠的合成涉及氯霉素与琥珀酸酐的酯化反应。 该反应通常由吡啶等有机胺催化,并在丙酮等溶剂中进行 . 琥珀酸酐与氯霉素的摩尔比保持在1:1.2,反应在特定温度和时间下控制,以确保高产率和纯度 .

工业生产方法: 在工业环境中,氯霉素琥珀酸钠的制备遵循类似的原则,但规模更大。 该过程涉及使用大型反应器,在受控条件下进行酯化反应。 然后提纯产品,以达到所需的纯度水平 .

化学反应分析

科学研究应用

氯霉素琥珀酸钠在科学研究中具有广泛的应用:

5. 作用机理

氯霉素琥珀酸钠是一种前药,在体内被水解成活性形式氯霉素 . 氯霉素通过与细菌核糖体50S亚基结合而发挥作用,从而抑制蛋白质合成 . 这种作用阻止细菌生长和繁殖,使其成为有效的抑菌剂 . 分子靶标包括50S核糖体亚基中23S rRNA的残基A2451和A2452 .

类似化合物:

氯霉素: 母体化合物,水溶性较差,主要用于口服和局部制剂.

氯霉素棕榈酸酯: 一种脂溶性酯,用于口服悬浮液.

噻苯咪唑: 一种具有类似作用机理但活性谱不同的衍生物.

独特性: 氯霉素琥珀酸钠因其水溶性而独一无二,使其适用于静脉注射。 这种特性使其可用于需要快速有效抗生素作用的严重感染 .

作用机制

Chloramphenicol succinate sodium is a prodrug that is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This action prevents the growth and multiplication of bacteria, making it an effective bacteriostatic agent . The molecular targets include residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .

相似化合物的比较

Chloramphenicol: The parent compound, which is less water-soluble and primarily used in oral and topical formulations.

Chloramphenicol palmitate: A lipid-soluble ester used in oral suspensions.

Thiamphenicol: A derivative with a similar mechanism of action but a different spectrum of activity.

Uniqueness: Chloramphenicol succinate sodium is unique due to its water solubility, making it suitable for intravenous administration. This property allows it to be used in severe infections where rapid and effective antibiotic action is required .

生物活性

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both hydroxyl and methoxy groups attached to a thiophene ring. This combination enhances its reactivity and biological activity compared to similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-hydroxythiophene-2-carboxylate | Lacks methoxy group | Exhibits different solubility and reactivity |

| Methyl 3-methoxythiophene-2-carboxylate | Lacks hydroxyl group | Different biological activity profile |

| 5-Methoxy-3-thiophenecarboxylic acid | No methyl ester | Acidic properties suitable for different reactions |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria, including mycobacteria, suggesting its potential as an antimicrobial agent .

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further cancer research .

Pharmacological Effects

This compound has been studied for its pharmacological properties, which include:

- Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) at specific concentrations .

- Antioxidative Properties : The presence of hydroxyl and methoxy groups enhances the compound's ability to act as an antioxidant, stabilizing free radicals and reducing oxidative stress in cells .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against various strains of mycobacteria. Results showed that it exhibited significant inhibitory activity, particularly against Mycobacterium abscessus and Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Antiproliferative Activity : In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range (approximately 1.2–4.4 µM), indicating potent antiproliferative effects .

属性

IUPAC Name |

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGLUKLEKSZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384585 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19813-55-9 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。